Lipophilicity-Driven Differentiation by N-(3-Bromophenyl) Substitution
The Opletalova et al. (2011) SAR study of (Z)-5-arylmethylidene-rhodanines established that lipophilicity, not electronic substituent properties, was the primary driver of PET-inhibitory activity across the series [1]. The N-unsubstituted comparator (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one achieved an IC₅₀ of 3.0 μmol/L in spinach chloroplast PET assays. The target compound incorporates an additional N-(3-bromophenyl) substituent, which is predicted to increase log P by approximately 1.5–2.5 units relative to the N-unsubstituted baseline, based on the measured log P of 5.2 for the structurally analogous (Z)-3-benzyl-5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one [2]. This lipophilicity elevation is consistent with the SAR trend reported in the rhodanine anticancer literature, where N-aryl substitution enhances membrane permeability and target-site accumulation [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (log P) shift conferred by N-aryl substitution |
|---|---|
| Target Compound Data | Predicted log P approximately 5.5–7.0 (estimated from N-benzyl analog log P = 5.2 plus incremental bromophenyl contribution) [2] |
| Comparator Or Baseline | (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (N-unsubstituted): experimental log P not explicitly reported; PET IC₅₀ = 3.0 μmol/L [1] |
| Quantified Difference | Estimated log P increase of ≥1.5 log units vs. N-unsubstituted comparator; corresponding molecular weight increase from ~314 to 455 g/mol |
| Conditions | Lipophilicity assessed via RP-HPLC capacity factor log k in the Opletalova et al. series; log P of N-benzyl analog calculated via computational method [1][2] |
Why This Matters
For screening programs targeting intracellular or membrane-associated targets, elevated log P directly influences compound partitioning into lipid bilayers and cellular accumulation, making this dibromo N-aryl derivative a systematically distinct tool from N-unsubstituted rhodanines.
- [1] Opletalova, V.; Dolezel, J.; Kralova, K.; Pesko, M.; Kunes, J. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules 2011, 16, 5207–5227. View Source
- [2] Molaid. (Z)-3-Benzyl-5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one; CAS 1367578-42-4. Calculated log P = 5.2. View Source
- [3] Szczepański, J.; Tuszewska, H.; Trotsko, N. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets—A Review. Molecules 2022, 27, 3750. View Source
